

Spectroscopic Profile of 2-Chloro-6methylpyrimidin-4-amine: A Technical Guide

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Compound of Interest		
Compound Name:	2-Chloro-6-methylpyrimidin-4-	
	amine	
Cat. No.:	B076438	Get Quote

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-Chloro-6-methylpyrimidin-4-amine** (CAS No: 14394-60-6).[1] Intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, this document outlines the key spectral characteristics, experimental methodologies for their acquisition, and a generalized workflow for the spectroscopic analysis of such compounds.

Compound Identification

Identifier	Value
IUPAC Name	2-chloro-6-methylpyrimidin-4-amine[1]
Molecular Formula	C5H6CIN3[1]
Molecular Weight	143.57 g/mol [1]
CAS Number	14394-60-6[1]
SMILES	CC1=CC(=NC(=N1)Cl)N[1]
InChlKey	FBEIDYLEFVIOEY-UHFFFAOYSA-N[1]



Spectroscopic Data

The following sections summarize the available spectroscopic data for **2-Chloro-6-methylpyrimidin-4-amine**. It is important to distinguish this compound from its isomer, 4-chloro-6-methylpyrimidin-2-amine (CAS: 5600-21-5), as spectroscopic data for the latter is more commonly reported.

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of the compound.

Technique	Observed Peaks (m/z)	Interpretation
Mass Spectrometry	143, 108[1]	The peak at m/z 143 corresponds to the molecular ion [M]+. The fragmentation pattern includes a significant peak at m/z 108.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed, experimentally verified ¹H and ¹³C NMR data for **2-Chloro-6-methylpyrimidin-4-amine** are not readily available in the public domain. However, typical chemical shift ranges for substituted pyrimidines can provide an estimation of the expected spectral features.[2]

¹H NMR (Predicted)

Proton	Expected Chemical Shift (ppm)	Multiplicity
-CH₃	2.3 - 2.8	Singlet
-NH ₂	Variable	Broad Singlet
Pyrimidine C5-H	6.0 - 7.0	Singlet

¹³C NMR (Predicted)



Carbon	Expected Chemical Shift (ppm)
-CH₃	20 - 25
C2	157 - 162
C4	160 - 165
C5	100 - 110
C6	165 - 170

Infrared (IR) Spectroscopy

Specific FTIR data for **2-Chloro-6-methylpyrimidin-4-amine** is not explicitly detailed in the searched resources. However, the IR spectrum of the isomeric 2-amino-4-chloro-6-methylpyrimidine shows characteristic peaks that can be used for general comparison of the functional groups.

Functional Group	Expected Wavenumber (cm ⁻¹)
N-H Stretch (amine)	3100 - 3500
C-H Stretch (methyl)	2850 - 3000
C=N Stretch (pyrimidine ring)	1550 - 1650
C-Cl Stretch	600 - 800

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the analyte.

Methodology:



- Sample Preparation: A dilute solution of **2-Chloro-6-methylpyrimidin-4-amine** is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization ESI or Electron Ionization EI) is used.
- Calibration: The instrument's m/z scale is calibrated using a known reference compound prior to analysis to ensure mass accuracy.[3]
- Data Acquisition: The sample is introduced into the mass spectrometer, and the mass spectrum is recorded over a suitable m/z range. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[2]
 Tetramethylsilane (TMS) is typically added as an internal standard.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- ¹H NMR Acquisition: The spectrometer is tuned and shimmed to optimize the magnetic field homogeneity. A standard one-dimensional ¹H NMR spectrum is acquired.
- ¹³C NMR Acquisition: A ¹³C NMR spectrum is acquired using a standard pulse program. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the TMS signal (0.00 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy



Objective: To identify the functional groups present in the molecule.

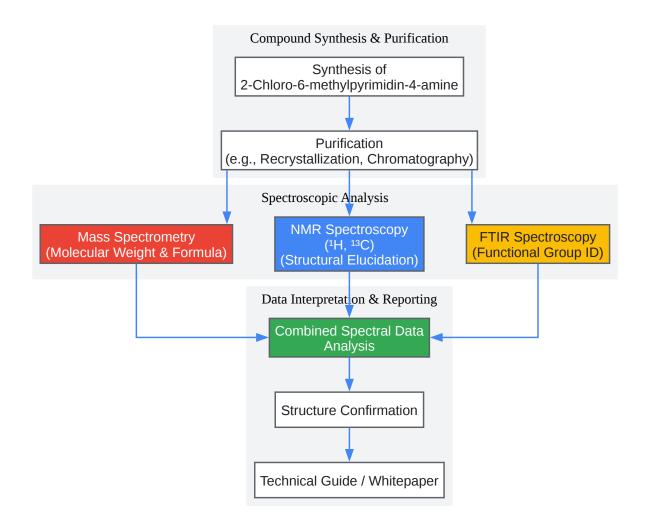
Methodology (KBr Pellet Method):

- Sample Preparation: Approximately 1-2 mg of the solid sample is finely ground using an agate mortar and pestle.[5] This is then mixed with about 100-200 mg of dry potassium bromide (KBr) powder.[5]
- Pellet Formation: The mixture is placed into a pellet die and subjected to high pressure using a hydraulic press to form a transparent pellet.[5][6]
- Background Spectrum: A background spectrum of a blank KBr pellet is recorded to account for atmospheric and instrumental contributions.
- Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder of the FTIR instrument, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[7]

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel chemical compound like **2-Chloro-6-methylpyrimidin-4-amine**.





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Caption: Spectroscopic Analysis Workflow.

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